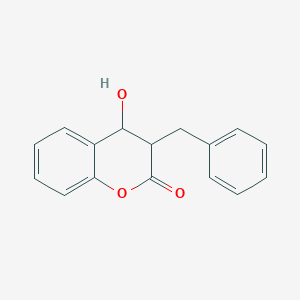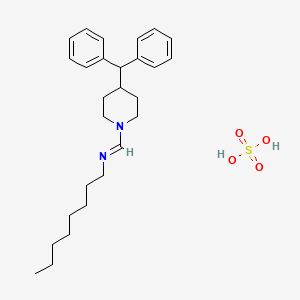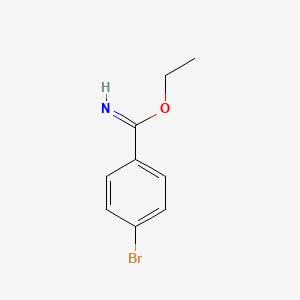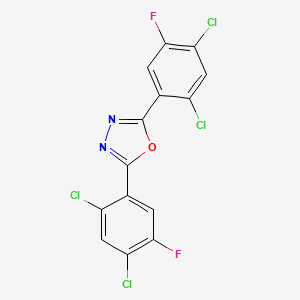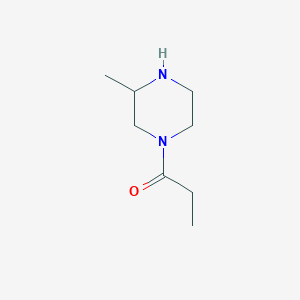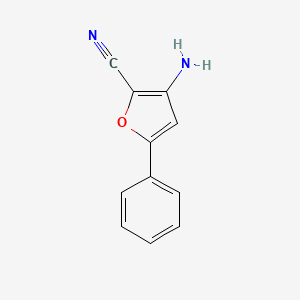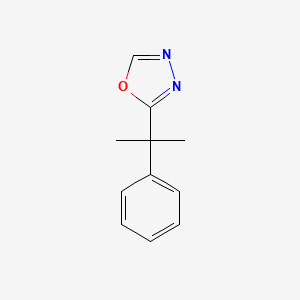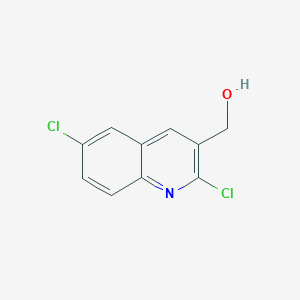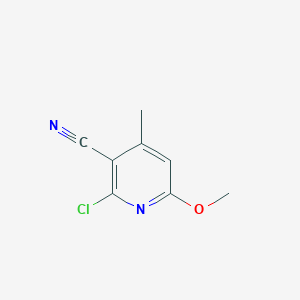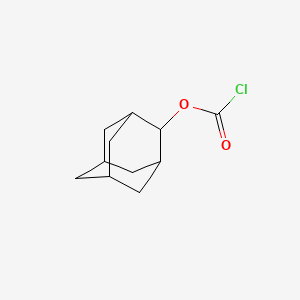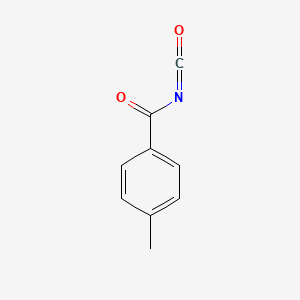
4-Methylbenzoyl isocyanate
Vue d'ensemble
Description
4-Methylbenzoyl isocyanate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with a methyl group at the para position. This compound is used as a building block in organic synthesis and has applications in various fields, including the production of polyurethanes and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzoyl isocyanate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of 4-methylbenzoyl chloride with phosgene in the presence of a base.
Non-Phosgene Methods: These methods are developed to avoid the use of toxic phosgene. Another approach is the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.
Industrial Production Methods
Industrial production of this compound often relies on the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-methylbenzoic acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Aminolysis: Primary or secondary amines, typically under mild conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst such as a base or acid.
Major Products
Hydrolysis: 4-Methylbenzoic acid.
Aminolysis: 4-Methylbenzoyl urea.
Alcoholysis: 4-Methylbenzoyl carbamate.
Applications De Recherche Scientifique
4-Methylbenzoyl isocyanate has several applications in scientific research:
Polyurethane Production: Used as a precursor in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-methylbenzoyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl isocyanate: Similar structure with a methoxy group instead of a methyl group.
Benzyl isocyanate: Lacks the methyl substitution on the benzene ring.
4-Fluorobenzyl isocyanate: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Methylbenzoyl isocyanate is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This substitution can affect the compound’s boiling point, density, and reactivity compared to its analogs .
Propriétés
IUPAC Name |
4-methylbenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXSSVGXIJYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462918 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-46-9 | |
| Record name | 4-METHYL-BENZOYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trimethylsilyl)methyl]prop-2-en-1-ol](/img/structure/B1624982.png)

